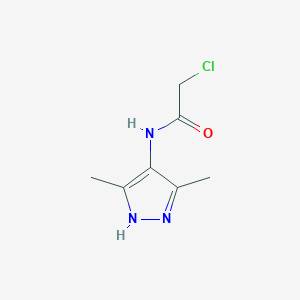

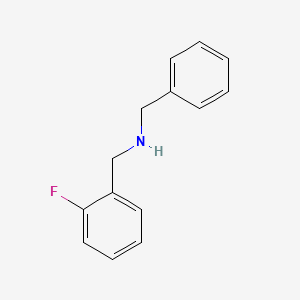

![molecular formula C12H15NO4S B1298876 2-乙酰氨基-5,5-二甲基-4,7-二氢-5H-噻吩[2,3-c]吡喃-3-羧酸 CAS No. 64792-58-1](/img/structure/B1298876.png)

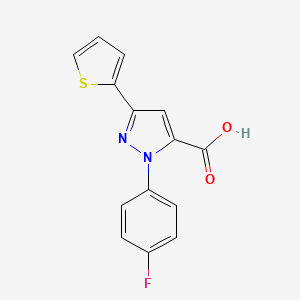

2-乙酰氨基-5,5-二甲基-4,7-二氢-5H-噻吩[2,3-c]吡喃-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of heterocyclic compounds often involves the use of amino acids as key intermediates. In the case of N-acetylated derivatives, the synthesis process can be quite intricate. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and then acetylated to produce a range of acetylated products . The acetylation process was influenced by various factors, including the solvent polarity, temperature, and the presence of a catalytic base such as DMAP. The study detailed the synthesis of monoacetylated and diacetylated products, with the greatest amount of diacetylated product being produced in chloroform . Similarly, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate was prepared from N-acetylglycine, which underwent a series of reactions involving N,N-dimethylformamide, phosphorus oxychloride, and methanol in the presence of potassium carbonate . This compound was then used as a versatile reagent for the synthesis of various heterocyclic systems, including pyranones and pyranoazines .

Molecular Structure Analysis

The molecular structure of synthesized compounds is crucial for understanding their properties and potential applications. In the case of the acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate, structural and spectroscopic characteristics were determined using techniques such as HPLC, X-ray, FT-IR, NMR, and MS . The orientation around the double bond for methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate was established by X-ray analysis, which is essential for the synthesis of heterocyclic compounds .

Chemical Reactions Analysis

The acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate were found to react differently depending on the reaction conditions. For example, the presence of DMAP as a catalytic base influenced the ratio of the acetylated products formed . In the synthesis of heterocyclic systems using methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, the reactions with N-nucleophiles and C-nucleophiles led to the formation of various heterocyclic compounds, demonstrating the versatility of the acetylamino group in these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their structure and the conditions under which they were synthesized. The study of the N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate provided detailed insights into their spectroscopic characteristics, which are indicative of their physical and chemical properties . Additionally, the antiallergic properties of some synthesized 2-carboxylic acids of the title ring systems were examined, revealing that the pyridinone carboxylic acids displayed a higher degree of anaphylactic activities than their pyranone analogues .

科学研究应用

杂环化合物的合成

研究表明,吡喃并嘧啶核心,如与 2-乙酰氨基-5,5-二甲基-4,7-二氢-5H-噻吩[2,3-c]吡喃-3-羧酸相关的核心,由于其广泛的合成应用和生物利用度,在医药和制药行业中非常重要。通过采用杂化催化剂的一锅多组分反应合成 5H-吡喃[2,3-d]嘧啶支架,展示了此类化合物作为治疗用途先导分子的多功能性和适用性 (Parmar、Vala 和 Patel,2023)。

羧酸的生物活性

对与 2-乙酰氨基-5,5-二甲基-4,7-二氢-5H-噻吩[2,3-c]吡喃-3-羧酸具有结构相似性的天然羧酸的研究表明,它们具有显着的抗氧化、抗菌和细胞毒活性。这一见解为探索各种羧酸衍生物的生物活性潜力提供了基础,有可能发现新的治疗剂 (Godlewska-Żyłkiewicz 等,2020)。

生物催化剂抑制和生物燃料生产

羧酸对生物燃料生产中使用的微生物菌株的抑制作用已被广泛研究,表明了解这些化合物的作用机制对于设计具有更高工业性能的强壮菌株非常重要。这项研究对于推进生物燃料技术和优化生产工艺至关重要 (Jarboe、Royce 和 Liu,2013)。

属性

IUPAC Name |

2-acetamido-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-6(14)13-10-9(11(15)16)7-4-12(2,3)17-5-8(7)18-10/h4-5H2,1-3H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHVEKVHVWWBDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(S1)COC(C2)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

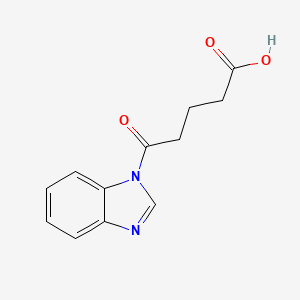

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

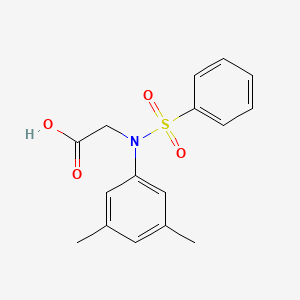

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

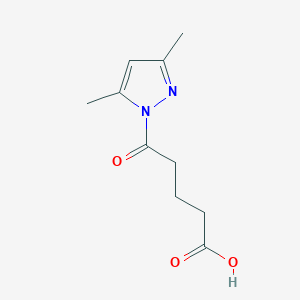

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)